2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide
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Overview
Description
2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes a chloro group, an ethyl group, a methyl group, and a methoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then further reacted with 3-methoxybenzoyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced reactors and controlled environments ensures the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-chloro-N-(2-ethyl
Properties
CAS No. |
853333-00-3 |
---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-4-12-8-5-7-11(2)16(12)19-17(20)13-9-6-10-14(21-3)15(13)18/h5-10H,4H2,1-3H3,(H,19,20) |
InChI Key |
MNWIIZSUNKRYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C(=CC=C2)OC)Cl)C |
Origin of Product |
United States |
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